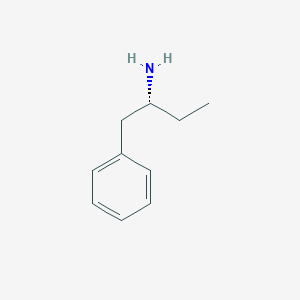

Benzeneethanamine, alpha-ethyl-, (alphaR)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzeneethanamine, alpha-ethyl-, (alphaR)-” is a chemical compound with the molecular formula C11H17N . It is also known by other names such as Phenethylamine, N,α,α-trimethyl-; ω-Phenyl-tert-butyl-methylamine; Mephine; N,α,α-Trimethyl-β-phenethylamine; N,α,α-Trimethylphenethylamine; Vialin; Wyamine; Mefenterdrin; Mefentermin; Mephenterdrine; Mephenterdrinum; Mephetedrine; 2-Methylamino-2-methyl-1-phenylpropane; 2-Methyl-2-methylamino-1-phenylpropane; N-Methyl-ω-phenyl-t-butylamine; N,α,α-Trimethylbenzeneethanamine; WY-585; Wyfentermina; N-Methyl-ω-phenyl-tert-butylamine; N-Methylphentermine; Mephentermine .

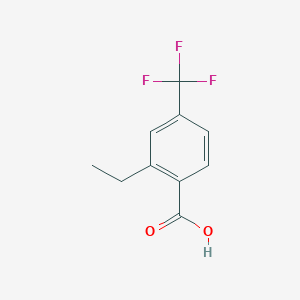

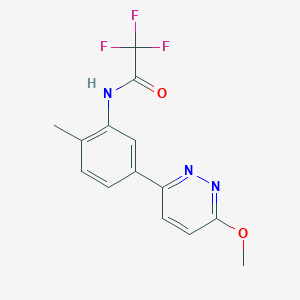

Molecular Structure Analysis

The molecular structure of “Benzeneethanamine, alpha-ethyl-, (alphaR)-” consists of a benzene ring attached to an ethanamine group, which is further substituted with an alpha-ethyl group . The molecular weight of the compound is 163.2594 .科学的研究の応用

Cancer Treatment

“(2R)-1-PHENYLBUTAN-2-AMINE” could potentially be used in cancer treatment. Interleukin-2 (IL-2) and its receptor (IL-2R) are essential in orchestrating immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy, leading to the development of IL-2/IL-2R-targeted therapeutic strategies .

Immune Regulation

The compound could also be used to enhance immune regulation. IL-2 plays a critical role in the normal function of the immune system. A trophic factor for lymphocytes, IL-2 is required for mounting and sustaining adaptive T cell responses; however, IL-2 is also critical for immune regulation via its effects on regulatory T cells (Treg cells) .

Synthesis of Natural Products

Central Nervous System Stimulant

Amphetamine, a compound similar to “(2R)-1-PHENYLBUTAN-2-AMINE”, has multiple mechanisms of action including blocking uptake of adrenergics and dopamine, stimulation of release of monamines, and inhibiting monoamine oxidase. It is also a drug of abuse and a psychotomimetic .

作用機序

Target of Action

The primary target of (2R)-1-PHENYLBUTAN-2-AMINE, also known as Benzeneethanamine, alpha-ethyl-, (alphaR)-, is the N-methyl-D-aspartate receptor (NMDAR) on GABAergic interneurons . This compound also interacts with adenosine A1 receptors, which are almost exclusively expressed at nerve terminals .

Mode of Action

(2R)-1-PHENYLBUTAN-2-AMINE interacts with its targets by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . Furthermore, this compound reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .

Biochemical Pathways

The action of (2R)-1-PHENYLBUTAN-2-AMINE affects several biochemical pathways. It reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . This compound also influences the glutamate-gated chloride channel (GluCl) allosteric modulators pathway .

Result of Action

The molecular and cellular effects of (2R)-1-PHENYLBUTAN-2-AMINE’s action include a reduction in glutamate release and a decrease in presynaptic activity . These effects contribute to its rapid antidepressant action .

特性

IUPAC Name |

(2R)-1-phenylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQWLOHKZENDW-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneethanamine, alpha-ethyl-, (alphaR)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2468306.png)

![4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2468310.png)

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2468311.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine](/img/structure/B2468313.png)